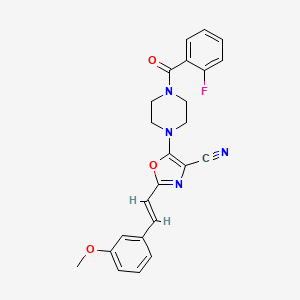

(E)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)-2-(3-methoxystyryl)oxazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

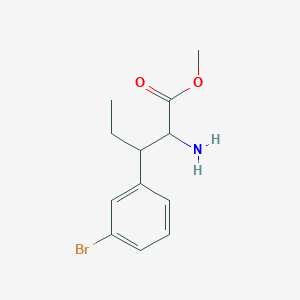

(E)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)-2-(3-methoxystyryl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H21FN4O3 and its molecular weight is 432.455. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

DNA Binding and Cellular Applications

The compound "Hoechst 33258" is a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. It's a derivative of N-methyl piperazine with benzimidazole groups and a phenol group. Hoechst 33258 is widely utilized as a fluorescent DNA stain with easy cellular access. Its derivatives are employed in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content via flow cytometry, and plant chromosome analysis. Hoechst analogues also serve as radioprotectors and topoisomerase inhibitors, offering a foundation for rational drug design and a model system to study DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Analytical Methods in Pharmaceutical Applications

Esomeprazole, an antiulcer agent, and naproxen, a nonsteroidal anti-inflammatory agent, have been quantitatively analyzed using spectrophotometric methods. Although this research does not directly discuss "(E)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)-2-(3-methoxystyryl)oxazole-4-carbonitrile", it highlights the relevance of spectrophotometry in determining pharmaceutical compounds in dosage forms. The lack of reported methods for simultaneous estimation of these drugs in combined dosage forms led to the development of these novel methods, emphasizing the importance of analytical chemistry in pharmaceutical sciences (Jain, Kulkarni, Jain & Jain, 2012).

Scintillator Applications

A review of plastic scintillators based on polymethyl methacrylate discusses the scintillation properties of these materials when integrated with various luminescent dyes. This study provides insight into the potential use of complex organic molecules, like the one , in scintillation applications for detecting radiation or high-energy particles. It shows the potential for such compounds to be integrated into materials for advanced technological applications (Salimgareeva & Kolesov, 2005).

CO2 Capture and Conversion

Research efforts have focused on developing nitrogen-rich porous adsorbent materials, such as covalent triazine frameworks (CTFs), for energy-efficient CO2 capture. The review emphasizes the importance of structural tunability and synthetic diversity in these materials, highlighting the role of complex molecules in environmental applications. This study illustrates the broader context in which organic molecules with specific structural features can contribute to addressing environmental challenges (Mukhtar et al., 2020).

Propiedades

IUPAC Name |

5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN4O3/c1-31-18-6-4-5-17(15-18)9-10-22-27-21(16-26)24(32-22)29-13-11-28(12-14-29)23(30)19-7-2-3-8-20(19)25/h2-10,15H,11-14H2,1H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMXXIJDHNAUHI-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[8-(Dimethylamino)-3,4-dihydro-2H-1,7-naphthyridin-1-yl]prop-2-en-1-one](/img/structure/B3004822.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(diethylamino)benzamide](/img/structure/B3004823.png)

![Ethyl 5-(4-ethoxy-4-oxobutanamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3004833.png)

![N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3004835.png)

![N-(3,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3004840.png)

![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3004841.png)

![N-[1-[3-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexyl]prop-2-enamide](/img/structure/B3004842.png)

![1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3004843.png)